molecular formula C23H15ClN2O8S B5598383 [4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate

[4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate

Cat. No.: B5598383
M. Wt: 514.9 g/mol
InChI Key: AZKXZEDCNZLJGT-AFUMVMLFSA-N
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Description

[4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate is a complex organic compound characterized by its unique structural features This compound contains multiple functional groups, including a chlorophenyl group, a sulfonylhydrazinylidene moiety, and furan rings

Scientific Research Applications

[4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzenesulfonylhydrazine with an aldehyde or ketone to form the sulfonylhydrazone intermediate. This intermediate is then reacted with a furan-2-carboxylate derivative under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl and carboxylate derivatives.

    Reduction: Reduction reactions can convert the sulfonylhydrazinylidene moiety to corresponding amines or hydrazines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or carboxylic acids, while reduction can produce amines or hydrazines. Substitution reactions can introduce various functional groups into the chlorophenyl ring .

Mechanism of Action

The mechanism of action of [4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The sulfonylhydrazinylidene moiety is particularly important for its activity, as it can form covalent bonds with target molecules, altering their function .

Properties

IUPAC Name

[4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN2O8S/c24-16-6-9-18(10-7-16)35(29,30)26-25-14-15-5-8-17(33-22(27)19-3-1-11-31-19)13-21(15)34-23(28)20-4-2-12-32-20/h1-14,26H/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKXZEDCNZLJGT-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC(=C(C=C2)C=NNS(=O)(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)OC2=CC(=C(C=C2)/C=N/NS(=O)(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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